Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate
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Overview
Description
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate is a complex organic compound that features an oxazolidine ring. This compound is notable for its unique structure, which combines a long-chain fatty acid ester with an oxazolidine moiety. The presence of the oxazolidine ring imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate typically involves the reaction of 12-hydroxyoctadecanoic acid with 4,4-dimethyl-1,3-oxazolidine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The esterification process is usually carried out using methanol as the methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reactants and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying lipid-protein interactions.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate exerts its effects involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The long-chain fatty acid ester can integrate into lipid bilayers, affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-1,3-oxazolidin-2-one
- 2-Oxazolidinone
- 4-Methyl-1,3-oxazolidin-2-one
Uniqueness
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate is unique due to its combination of an oxazolidine ring with a long-chain fatty acid ester. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for specialized applications.
Properties
CAS No. |
137917-39-6 |
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Molecular Formula |
C24H47NO4 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-yl)oxy]octadecanoate |
InChI |
InChI=1S/C24H47NO4/c1-5-6-7-14-17-22(29-25-21-28-20-24(25,2)3)18-15-12-10-8-9-11-13-16-19-23(26)27-4/h22H,5-21H2,1-4H3 |
InChI Key |
DBFDNDUNBHXGIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC)ON1COCC1(C)C |
Origin of Product |
United States |
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